![molecular formula C10H12N2O2 B2849920 Azetidin-1-yl(6-methoxypyridin-3-yl)methanone CAS No. 2194216-78-7](/img/structure/B2849920.png)
Azetidin-1-yl(6-methoxypyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl(6-methoxypyridin-3-yl)methanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a targeted therapy drug used to treat non-small cell lung cancer (NSCLC) patients who have developed resistance to first-generation EGFR inhibitors.
Wirkmechanismus
Azetidin-1-yl(6-methoxypyridin-3-yl)methanone selectively targets mutated EGFR, which is overexpressed in NSCLC cells. It irreversibly binds to the ATP-binding pocket of EGFR, preventing the activation of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects
Azetidin-1-yl(6-methoxypyridin-3-yl)methanone inhibits the growth of NSCLC cells with EGFR T790M mutations by inducing cell cycle arrest and apoptosis. It also reduces the expression of anti-apoptotic proteins and increases the expression of pro-apoptotic proteins. Azetidin-1-yl(6-methoxypyridin-3-yl)methanone has a high selectivity for mutated EGFR and does not affect normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
Azetidin-1-yl(6-methoxypyridin-3-yl)methanone has several advantages for lab experiments. It is highly specific for mutated EGFR and has a low toxicity profile. It can be used as a positive control in drug screening assays for NSCLC. However, Azetidin-1-yl(6-methoxypyridin-3-yl)methanone is expensive and requires specialized equipment for its synthesis and analysis.
Zukünftige Richtungen
Future research on Azetidin-1-yl(6-methoxypyridin-3-yl)methanone can focus on several areas. Firstly, the development of resistance mechanisms to Azetidin-1-yl(6-methoxypyridin-3-yl)methanone can be studied to identify new therapeutic targets. Secondly, combination therapies with Azetidin-1-yl(6-methoxypyridin-3-yl)methanone and other targeted or immune checkpoint inhibitors can be explored to improve treatment outcomes. Finally, the efficacy of Azetidin-1-yl(6-methoxypyridin-3-yl)methanone in treating other EGFR-mutant cancers, such as breast and colorectal cancer, can be investigated.
Synthesemethoden
Azetidin-1-yl(6-methoxypyridin-3-yl)methanone is synthesized through a multistep process starting from 6-methoxypyridin-3-amine. The synthesis involves the formation of an azetidine ring and the introduction of a methanone group. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
Azetidin-1-yl(6-methoxypyridin-3-yl)methanone has been extensively studied for its efficacy in treating NSCLC patients with EGFR T790M mutations, which are responsible for resistance to first-generation EGFR inhibitors. Clinical trials have shown that Azetidin-1-yl(6-methoxypyridin-3-yl)methanone has a high response rate and prolongs progression-free survival in these patients.
Eigenschaften
IUPAC Name |
azetidin-1-yl-(6-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-4-3-8(7-11-9)10(13)12-5-2-6-12/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNLVIZECSWISI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azetidine-1-carbonyl)-2-methoxypyridine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.